

"2,4-Dichloro-6-methylnicotinonitrile" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinonitrile

Cat. No.: B1588999

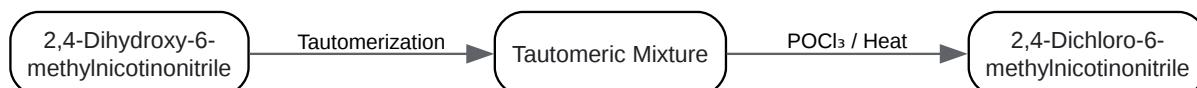
[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **2,4-Dichloro-6-methylnicotinonitrile**

Introduction

2,4-Dichloro-6-methylnicotinonitrile is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with two reactive chlorine atoms, a methyl group, and a cyano group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling researchers to introduce diverse functionalities and tailor the properties of the resulting compounds for specific applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2,4-Dichloro-6-methylnicotinonitrile**, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties


2,4-Dichloro-6-methylnicotinonitrile is a solid at room temperature. The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
IUPAC Name	2,4-dichloro-6-methylpyridine-3-carbonitrile	[1]
Synonyms	2,4-Dichloro-6-methyl-3-pyridinecarbonitrile	[1]
CAS Number	38367-36-1	[1]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[1]
Molecular Weight	187.02 g/mol	[1]
Appearance	Light yellow powder/solid	[2]
Melting Point	157 - 161 °C	[2]

Synthesis and Reactivity

The synthesis of **2,4-Dichloro-6-methylnicotinonitrile** can be achieved through various synthetic routes, often involving the chlorination of a suitable pyridine precursor. A common strategy involves the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert hydroxyl or N-oxide functionalities into chloro groups.

A plausible synthetic pathway is illustrated below:

[Click to download full resolution via product page](#)

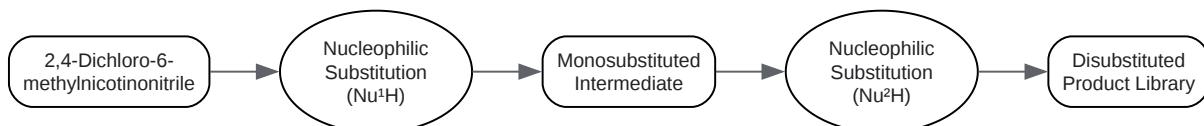
Caption: Plausible synthetic route for **2,4-Dichloro-6-methylnicotinonitrile**.

The reactivity of **2,4-Dichloro-6-methylnicotinonitrile** is dominated by the two chlorine substituents on the pyridine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic attack, making the chloro groups effective leaving groups. The chlorine at the 4-position is generally more reactive towards nucleophiles

than the chlorine at the 2-position due to greater activation by the ring nitrogen. This differential reactivity can be exploited for the regioselective synthesis of monosubstituted derivatives.

Spectroscopic Analysis

The structural characterization of **2,4-Dichloro-6-methylnicotinonitrile** is typically performed using a combination of spectroscopic techniques.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (CH_3) protons, typically in the range of δ 2.5-2.7 ppm, and a singlet for the aromatic proton on the pyridine ring, likely appearing further downfield.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. The carbons attached to the chlorine atoms will exhibit characteristic chemical shifts. PubChem provides access to experimental ^{13}C NMR data for this compound.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity absorption band is expected in the region of $2220\text{-}2240\text{ cm}^{-1}$ due to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group. Other characteristic bands for C-Cl bonds and aromatic C-H and C=C bonds will also be present.[\[3\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2,4-Dichloro-6-methylnicotinonitrile** will show a molecular ion peak (M^+) corresponding to its molecular weight. A characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes), which serves as a definitive indicator of its elemental composition.[\[4\]](#)[\[5\]](#)

Applications in Drug Discovery and Development

2,4-Dichloro-6-methylnicotinonitrile is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[\[6\]](#) The nitrile group is a recognized pharmacophore

found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.^{[7][8]}

The true synthetic utility of this compound lies in the sequential or simultaneous displacement of its two chlorine atoms with various nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of diverse libraries of compounds for biological screening.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in creating compound libraries.

This synthetic flexibility enables the exploration of the chemical space around the pyridine core, which is a privileged structure in many biologically active molecules. By introducing different substituents, researchers can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including potency, selectivity, and pharmacokinetics.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step protocol for the reaction of **2,4-Dichloro-6-methylnicotinonitrile** with a generic primary amine.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative.

Materials:

- **2,4-Dichloro-6-methylnicotinonitrile**
- Primary amine (e.g., benzylamine)
- Triethylamine (Et_3N) or another suitable base

- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
- Standard laboratory glassware and stirring equipment
- Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **2,4-Dichloro-6-methylnicotinonitrile** (1.0 equivalent) in the chosen anhydrous solvent.
- Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents) followed by the base (1.2 equivalents). The base is used to neutralize the HCl generated during the reaction.
- Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time.
- Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-methylnicotinonitrile derivative.
- Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Safety and Handling

2,4-Dichloro-6-methylnicotinonitrile is a chemical that requires careful handling in a laboratory setting. Based on available safety data sheets, it is classified as harmful if

swallowed, in contact with skin, or if inhaled.[9][10] It can also cause skin and serious eye irritation.[9][10]

Precautionary Measures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
- Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of accidental exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-6-methylnicotinonitrile | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,4-dichloro-6-Methylnicotinonitrile(38367-36-1) 1H NMR spectrum [chemicalbook.com]
- 4. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 2,4-dichloro-6-Methylnicotinonitrile - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. ["2,4-Dichloro-6-methylnicotinonitrile" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588999#2-4-dichloro-6-methylnicotinonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

